molecular formula C10H10O4 B12389104 Dimethyl Isophthalate-2,4,5,6-d4

Dimethyl Isophthalate-2,4,5,6-d4

Cat. No.: B12389104
M. Wt: 198.21 g/mol
InChI Key: VNGOYPQMJFJDLV-LNFUJOGGSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Isophthalate-2,4,5,6-d4 is synthesized by esterifying isophthalic acid with methanol in the presence of deuterium. The reaction typically involves refluxing isophthalic acid with super dry methanol containing a few drops of concentrated sulfuric acid as a catalyst . The deuterium atoms are introduced during this process to replace the hydrogen atoms in the molecular structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl Isophthalate-2,4,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl Isophthalate-2,4,5,6-d4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl Isophthalate-2,4,5,6-d4 involves its incorporation into molecular structures where deuterium atoms replace hydrogen atoms. This substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered absorption, distribution, metabolism, and excretion properties. The molecular targets and pathways involved depend on the specific application and the compound’s interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other scientific fields .

Properties

Molecular Formula

C10H10O4

Molecular Weight

198.21 g/mol

IUPAC Name

dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D

InChI Key

VNGOYPQMJFJDLV-LNFUJOGGSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)[2H])C(=O)OC)[2H]

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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